molecular formula C13H26N2O2 B3013063 tert-Butyl (4-(ethylamino)cyclohexyl)carbamate CAS No. 1353981-97-1

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

Cat. No.: B3013063
CAS No.: 1353981-97-1
M. Wt: 242.363
InChI Key: CENLFVKCFRNZIL-UHFFFAOYSA-N
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Description

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate (CAS 1353981-97-1) is a high-purity chemical compound supplied for research and development purposes. This carbamate derivative, with a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol, is characterized by the presence of both a tert-butoxycarbonyl (Boc) protecting group and an ethylamino moiety on the cyclohexane ring . The Boc group is a fundamental tool in synthetic organic and medicinal chemistry, widely used to protect amine functionalities during multi-step synthesis. This makes the compound a valuable building block for the preparation of more complex molecules, particularly in pharmaceutical research where it can serve as a precursor for drug candidates. The substance requires specific storage and handling; it must be kept in an inert atmosphere and under cold conditions (2-8°C) to ensure stability . As a solid substance, it presents certain hazards and researchers should consult the Safety Data Sheet (SDS) before use. The compound is classified with the signal word "Warning" and has hazard statements indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, and working in a well-ventilated area are essential . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Our consistent quality and reliable supply of research chemicals are trusted by leading academic institutions .

Properties

IUPAC Name

tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLFVKCFRNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylamino)cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl carbamate and 4-(ethylamino)cyclohexylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: Commonly used catalysts include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as a key intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the formation of diverse derivatives.

Biology

  • Biological Activity Studies: Research indicates that tert-butyl (4-(ethylamino)cyclohexyl)carbamate exhibits potential biological activity relevant for therapeutic applications. It has been studied for its effects on enzyme inhibition and receptor binding, which are crucial for understanding its pharmacological properties.

Medicine

  • Therapeutic Investigations: The compound is being explored for potential anti-inflammatory and analgesic effects. Its ability to modulate biological pathways involved in skin health suggests applications in dermatological treatments and anti-aging formulations.

Industry

  • Material Development: In industrial applications, it is utilized in developing new materials and chemical processes due to its unique chemical properties.

Case Studies

  • Therapeutic Applications:
    • A study investigated the anti-aging effects of this compound on skin cells, demonstrating its ability to enhance cellular proliferation and collagen synthesis.
  • Enzyme Interaction Studies:
    • Preliminary data from binding affinity studies suggest that the compound interacts with specific receptors involved in cellular signaling pathways, indicating potential for drug development targeting these pathways.
  • Material Science:
    • Research into the use of this compound in creating novel polymeric materials has shown promising results due to its unique structural characteristics that enhance material properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate scaffold is highly versatile, with modifications to the cyclohexyl ring or amino substituents significantly altering physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
tert-Butyl (4-aminocyclohexyl)carbamate 4-amino C₁₁H₂₂N₂O₂ 214.30 Parent compound; used in peptide synthesis
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Pyrimidine-linked C₁₆H₂₄ClN₅O₄ 386.1 (M+H)+ Intermediate for kinase inhibitors; multi-step synthesis (41% yield)
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 2-bromobenzylamino C₁₈H₂₇BrN₂O₂ 383.32 Brominated aromatic substituent enhances steric bulk
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate trans-hydroxymethyl C₁₂H₂₃NO₃ 229.32 Hydroxyl group improves solubility
tert-Butyl (4-(piperazin-1-yl)cyclohexyl)carbamate Piperazine C₁₅H₂₉N₃O₂ 283.41 Basic amine for enhanced receptor binding

Key Observations :

  • Amino Group Modifications: The ethylamino group in the target compound likely enhances basicity and hydrogen-bonding capacity compared to unsubstituted (4-aminocyclohexyl) derivatives .
  • Aromatic vs.
  • Stereochemistry : trans-Configured hydroxymethyl derivatives () exhibit distinct solubility and pharmacokinetic profiles compared to cis isomers.

Comparison of Yields :

  • Complex multi-step syntheses (e.g., , % yield) contrast sharply with single-step reactions (, % yield), emphasizing the impact of substituent complexity on efficiency.

Pharmacological and Physicochemical Properties

  • Lipophilicity : LogP values for analogues vary widely. For instance, the bromobenzyl derivative (, MW 383.32) is more lipophilic than the hydroxymethyl analogue (, MW 229.32), influencing membrane permeability.
  • Solubility: Hydroxyl or amino groups (e.g., ) enhance aqueous solubility, critical for oral bioavailability.
  • Bioactivity : Pyrimidine-linked derivatives () are associated with kinase inhibition, while piperazine-containing compounds () may target GPCRs due to their basicity.

Data Tables

Table 2: Physicochemical Properties

Property tert-Butyl (4-aminocyclohexyl)carbamate tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Molecular Formula C₁₁H₂₂N₂O₂ C₁₂H₂₃NO₃
Hydrogen Bond Donors 2 2
LogP (Predicted) 1.5 0.8
TPSA 55.6 Ų 66.4 Ų

Biological Activity

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an ethylamino substituent, and a cyclohexyl ring linked to a carbamate moiety, which contributes to its unique properties and biological interactions. Research into its biological activity encompasses various aspects, including enzyme inhibition, receptor binding, and therapeutic applications.

  • Chemical Formula : C13H23N1O2
  • Molecular Weight : Approximately 256.38 g/mol
  • Structure : The compound's structure allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Investigations suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antiviral Activity : Preliminary studies indicate the compound may possess antiviral properties, particularly against coronaviruses .
  • Dermatological Applications : Its ability to modulate pathways involved in skin health positions it as a potential anti-aging agent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic processes
Receptor BindingInteraction with receptors influencing cellular signaling
Anti-inflammatoryExhibited effects in models of inflammation
Antiviral ActivityDemonstrated micromolar activity against viral pathogens
Dermatological EffectsModulation of skin-related biological pathways

Case Study 1: Antiviral Activity

In a study evaluating various compounds against human coronaviruses, this compound was assessed for its efficacy. Results indicated significant antiviral activity with an EC50 value in the micromolar range, suggesting it could be developed further for therapeutic use against viral infections .

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with enzymes revealed that it could inhibit specific targets crucial for metabolic regulation. The binding affinity was evaluated using molecular docking studies, indicating strong interactions with the active sites of selected enzymes .

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